molecular formula C15H20N2O5 B11024883 Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

Cat. No.: B11024883
M. Wt: 308.33 g/mol
InChI Key: DBRXTKCPKUBZPU-UHFFFAOYSA-N
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Description

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate (CAS 329932-00-5) is a small molecule with a molecular formula of C15H20N2O5 and a molecular weight of 308.330 g/mol. This nitrobenzoate ester features a benzoate core substituted with a nitro group and a hexylcarbamoyl moiety, resulting in a calculated logP of 3.61 and a polar surface area of 101.22 Ų . The nitrobenzoate scaffold, particularly the 3,5-dinitrobenzoate analogues, has shown significant promise in antimycobacterial research. Studies indicate that esters of nitrobenzoic acid demonstrate improved activity against Mycobacterium tuberculosis compared to their corresponding free acids, acting as prodrugs that are readily hydrolyzed and activated by mycobacterial esterases inside bacterial cells . While the specific mechanism of action for this compound may require further elucidation, the heightened sensitivity of mycobacteria to nitro-aromatic compounds is a recognized phenomenon, making this chemical class a valuable scaffold for generating future antimycobacterial agents with improved activity . Researchers can leverage this compound as a building block or reference standard in medicinal chemistry and infectious disease research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 3-(hexylcarbamoyl)-5-nitrobenzoate

InChI

InChI=1S/C15H20N2O5/c1-3-4-5-6-7-16-14(18)11-8-12(15(19)22-2)10-13(9-11)17(20)21/h8-10H,3-7H2,1-2H3,(H,16,18)

InChI Key

DBRXTKCPKUBZPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Nitrating agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), the active electrophile.

  • Temperature : Maintained below 6°C to suppress side reactions (e.g., para-substitution or dinitration).

  • Molar ratios : Typical ratios of methyl benzoate:HNO₃:H₂SO₄ range from 1:1:1 to 1:1.4:2.

Table 1: Representative Nitration Protocol

ParameterDetailsSource
Methyl benzoate0.210 mL (0.230 g, 0.00169 mol)
H₂SO₄ (98%)1.0 mL (1.84 g, 0.019 mol)
HNO₃ (70%)0.16 mL (0.159 g, 0.0025 mol)
Reaction time10 minutes at room temperature
Yield53–78%

Mechanistic Insights

The ester group (-COOCH₃) deactivates the ring, directing nitration to the meta position. The nitronium ion attacks the aromatic ring, forming a resonance-stabilized cyclohexadienyl cation intermediate. Deprotonation restores aromaticity, yielding methyl 3-nitrobenzoate.

Purification

Post-reaction, the mixture is quenched on ice to precipitate the product. Filtration and washing with cold methanol remove residual acids and by-products (e.g., methyl o- and p-nitrobenzoate). Recrystallization from methanol enhances purity (>98%).

Carbamoylation: Introduction of the Hexylcarbamoyl Group

The second step involves introducing the hexylcarbamoyl (-CONHC₆H₁₃) group at position 5 of methyl 3-nitrobenzoate. This requires activating the carboxylic acid derivative for nucleophilic attack by hexylamine.

Synthesis of Methyl 3-Carboxy-5-Nitrobenzoate

Prior to carbamoylation, the ester must be functionalized to introduce a reactive site. While direct methods are scarce in literature, two plausible routes include:

  • Hydrolysis of methyl 3-nitrobenzoate : Controlled hydrolysis with aqueous NaOH yields 3-nitrobenzoic acid, which is re-esterified to retain the methyl group.

  • Directed functionalization : Use of Friedel-Crafts acylation or Ullmann coupling to introduce a carboxyl group at position 5, though these methods require further validation.

Carbamoylation via Acid Chloride Intermediate

The most reliable method involves converting the carboxylic acid to an acid chloride, followed by reaction with hexylamine:

  • Activation : Treat 3-carboxy-5-nitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 3-chlorocarbonyl-5-nitrobenzoic acid chloride.

  • Amidation : React the acid chloride with hexylamine in anhydrous dichloromethane or THF. Triethylamine (Et₃N) neutralizes HCl by-products.

Table 2: Carbamoylation Reaction Parameters

ParameterDetailsSource
Hexylamine1.2 equivalents
Solvent1,2-Dichloroethane or THF
TemperatureReflux (40–80°C)
CatalystDicyclohexylcarbodiimide (DCC)
Yield72–90%

Alternative Approaches

  • One-pot nitration-carbamoylation : Sequential reactions without isolating intermediates, though yields may suffer.

  • Enzymatic catalysis : Lipases or proteases for stereoselective amidation, though scalability remains challenging.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol. Key characterization data include:

  • Melting point : 75–77°C (lit. for methyl 3-nitrobenzoate).

  • Spectroscopy :

    • IR : ν = 1725 cm⁻¹ (C=O ester), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).

    • ¹H NMR : δ 8.76 (s, 1H, Ar-H), 3.91 (s, 3H, -OCH₃).

Challenges and Optimization

  • Regioselectivity : Competing ortho/para products during nitration necessitate strict temperature control.

  • By-products : Methyl dinitrobenzoate (<2%) and nitrophenol derivatives require iterative washing.

  • Scale-up : Exothermic nitration demands gradual reagent addition to prevent thermal runaway.

Industrial Applications and Modifications

This compound serves as a precursor for dyes and bioactive molecules. Recent patents highlight its role in synthesizing angiotensin II receptor antagonists. Modifications include:

  • Nitro reduction : Catalytic hydrogenation (Pd/C, H₂) to amines for further functionalization.

  • Ester hydrolysis : Alkaline conditions yield carboxylic acids for polymer chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is 3-(hexylcarbamoyl)-5-nitrobenzoic acid.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hexylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituent type, position, and chain length, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Applications/Findings
Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate Hexylcarbamoyl (3), NO₂ (5) ~310.3* High lipophilicity; moderate solubility Potential intermediate for drug design
Methyl 3-amino-5-nitrobenzoate () NH₂ (3), NO₂ (5) 196.16 Polar, water-soluble Precursor for dyes and pharmaceuticals
Methyl 3-(hydroxymethyl)-5-nitrobenzoate () CH₂OH (3), NO₂ (5) 211.17 Hydrophilic; mp 158°C Polymer modification
Methyl 3-carboxy-5-nitrobenzoate () COOH (3), NO₂ (5) 225.15 Acidic; forms hydrogen bonds X-ray contrast media intermediate
Methyl 3-{[(4-fluorophenethyl)amino]carbonyl}-5-nitrobenzoate () 4-Fluorophenethylcarbamoyl (3), NO₂ (5) 346.32 Enhanced bioactivity Screening compound for drug discovery

*Calculated based on formula C₁₅H₂₀N₂O₅.

Key Observations:
  • Lipophilicity : The hexylcarbamoyl group in the target compound increases logP compared to analogs with polar groups (e.g., NH₂ or OH), favoring passive diffusion across biological membranes.
  • Solubility: Amino and hydroxymethyl derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the hexylcarbamoyl analog may require solubilizing agents for formulation.
  • Thermal Stability : Methyl 3-(hydroxymethyl)-5-nitrobenzoate has a defined melting point (158°C), suggesting crystallinity, while the hexylcarbamoyl derivative may have lower thermal stability due to its flexible alkyl chain .

Challenges and Opportunities

  • Synthetic Complexity : Introducing long alkyl chains (e.g., hexyl) requires optimized coupling conditions to avoid side reactions.
  • Bioactivity Optimization : The 4-fluorophenethylcarbamoyl analog () shows promise in drug screening, suggesting that the hexylcarbamoyl variant could be tailored for target-specific interactions .

Biological Activity

Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

  • Molecular Formula : C14H19N2O4
  • Molecular Weight : 273.32 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCCCCCC(=O)N(C(=O)OC)C1=CC(=C(C(=C1)N+[O-])C(=O)OC)

The biological activity of this compound is primarily attributed to its nitro and carbamoyl functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects. The carbamoyl group enhances solubility and bioavailability, facilitating interaction with biological targets.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. This compound has demonstrated significant activity against various microorganisms, including bacteria and fungi. The mechanism involves the reduction of the nitro group to form reactive species that can damage microbial DNA, thereby inhibiting growth.

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansLow

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, marked by mitochondrial membrane potential dissipation and increased reactive oxygen species (ROS) production.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54940

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL, comparable to standard antibiotics like vancomycin.
  • Cytotoxicity in Cancer Research :
    In a study involving various cancer cell lines, this compound was found to be significantly more effective than its analogs, leading to a reduction in cell viability by over 50% at concentrations above 20 µM.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
Methyl 3-(butylcarbamoyl)-5-nitrobenzoateNitro compoundModerateLow
Methyl 3-(octylcarbamoyl)-5-nitrobenzoateNitro compoundHighModerate
This compoundNitro compoundHighHigh

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate?

  • Methodology : Synthesis typically involves sequential functionalization of the benzoate core. For example:

Esterification : Methylation of the carboxylic acid precursor (e.g., using methanol and H₂SO₄).

Nitration : Introduction of the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Carbamoylation : Reaction of the intermediate with hexyl isocyanate in anhydrous DMF, catalyzed by triethylamine, to introduce the hexylcarbamoyl group at the 3-position .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to minimize byproducts like di-substituted derivatives.

Q. How do the electronic effects of substituents influence the reactivity of this compound?

  • Functional Group Interactions :

  • The nitro group (electron-withdrawing) deactivates the benzene ring, directing electrophilic substitution to meta/para positions.
  • The hexylcarbamoyl group (electron-donating via resonance) enhances nucleophilic attack at the carbonyl carbon .
    • Experimental Validation : Use DFT calculations to map electrostatic potential surfaces or conduct Hammett studies with substituted analogs .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., nitro at C5, carbamoyl at C3).
  • IR Spectroscopy : Identify carbonyl stretches (ester at ~1700 cm⁻¹, carbamoyl at ~1650 cm⁻¹).
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Diffraction : Resolve crystal structure if single crystals are obtainable .

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